Cas no 55855-00-0 (1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-3-[6a-methyl-9-(propan-2-yl)dodecahydro-10aH-10,3a,6-(epiminomethanetriyl)benzo[e]azulen-10a-yl]-1-oxopropan-2-yl acetate)
![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-3-[6a-methyl-9-(propan-2-yl)dodecahydro-10aH-10,3a,6-(epiminomethanetriyl)benzo[e]azulen-10a-yl]-1-oxopropan-2-yl acetate structure](https://es.kuujia.com/scimg/cas/55855-00-0x500.png)
55855-00-0 structure
Nombre del producto:1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-3-[6a-methyl-9-(propan-2-yl)dodecahydro-10aH-10,3a,6-(epiminomethanetriyl)benzo[e]azulen-10a-yl]-1-oxopropan-2-yl acetate
1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-3-[6a-methyl-9-(propan-2-yl)dodecahydro-10aH-10,3a,6-(epiminomethanetriyl)benzo[e]azulen-10a-yl]-1-oxopropan-2-yl acetate Propiedades químicas y físicas
Nombre e identificación
-
- 1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-3-[6a-methyl-9-(propan-2-yl)dodecahydro-10aH-10,3a,6-(epiminomethanetriyl)benzo[e]azulen-10a-yl]-1-oxopropan-2-yl acetate
- 55855-00-0
- DTXSID10971257
- 1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[6a-methyl-9-(propan-2-yl)dodecahydro-10aH-10,3a,6-(epiminomethanetriyl)benzo[e]azulen-10a-yl]-1-oxopropan-2-yl acetate
-
- Renchi: InChI=1S/C32H49NO5/c1-18(2)20-9-13-29(5)21-10-15-31-12-7-8-23(31)32(29,25(20)33-26(21)31)16-22(37-19(3)34)27(35)28(4)17-36-30(6)14-11-24(28)38-30/h18,20-26,33H,7-17H2,1-6H3
- Clave inchi: HGRGIRWGMLFVRL-UHFFFAOYSA-N
- Sonrisas: CC(C)C1CCC2(C)C3CCC45CCCC4C2(CC(OC(C)=O)C(=O)C2(C)COC4(C)CCC2O4)C1NC35
Atributos calculados
- Calidad precisa: 527.36107366g/mol
- Masa isotópica única: 527.36107366g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 38
- Cuenta de enlace giratorio: 7
- Complejidad: 1040
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 12
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 73.9Ų
- Xlogp3: 5.6
1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-3-[6a-methyl-9-(propan-2-yl)dodecahydro-10aH-10,3a,6-(epiminomethanetriyl)benzo[e]azulen-10a-yl]-1-oxopropan-2-yl acetate Literatura relevante
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
55855-00-0 (1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]oct-4-yl)-3-[6a-methyl-9-(propan-2-yl)dodecahydro-10aH-10,3a,6-(epiminomethanetriyl)benzo[e]azulen-10a-yl]-1-oxopropan-2-yl acetate) Productos relacionados
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 57707-64-9(2-azidoacetonitrile)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
